(1Z)-N'-hydroxy-3-methoxypropanimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-3-methoxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORONPIWHCJVHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77072-12-9 | |
| Record name | (1E)-N'-Hydroxy-3-methoxypropanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of (1Z)-N'-hydroxy-3-methoxypropanimidamide with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| (1Z)-N'-Hydroxy-3-methoxypropanimidamide | C₄H₁₀N₂O₂ | 154.59 | Hydroxamic acid, methoxy, propanimidamide | Linear aliphatic chain, Z-configuration |
| N'-Hydroxy-3-methoxybenzimidamide (Compound 45) | C₉H₁₁N₂O₂ | 179.20 | Hydroxamic acid, methoxy, benzimidamide | Aromatic ring enhances rigidity |
| (1Z)-N'-Hydroxy-3-(4-methylpiperazinyl)propanimidamide | C₇H₁₆N₄O | 186.26 | Hydroxamic acid, piperazinyl, propanimidamide | Increased basicity due to piperazine |
| (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide | C₃H₈N₂OS | 117.17 | Hydroxamic acid, methylthio, ethanimidamide | Sulfur-containing, shorter chain |
| (Z)-N′-Hydroxy-4-(triazolyl)benzimidamide (13) | C₁₅H₁₃N₅O | 295.30 | Hydroxamic acid, triazole, benzimidamide | Heterocyclic complexity, higher molecular weight |
Physicochemical Properties
- Solubility : The methoxy group in (1Z)-N'-hydroxy-3-methoxypropanimidamide enhances hydrophilicity compared to methylthio or aromatic analogs .
- Thermal Stability : Melting points vary significantly; for example, (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide melts at 90–95°C , while Compound 45 has a higher melting point (104–105°C) due to aromatic stabilization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1Z)-N'-hydroxy-3-methoxypropanimidamide, and how can reaction conditions be optimized for yield and purity?
- Methodology: The compound is synthesized via multi-step routes, often involving condensation of methoxypropanimidamide precursors with hydroxylamine derivatives under controlled pH and temperature. For example, reactions may employ nucleophilic substitution or amidoxime formation steps, with solvents like ethanol or methanol under reflux . Optimization requires systematic variation of catalysts (e.g., TCEP for reducing disulfide bonds) and reaction times, monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (1Z)-N'-hydroxy-3-methoxypropanimidamide and its derivatives?
- Methodology:
- NMR : - and -NMR confirm the Z-configuration (1Z) and methoxy group placement .
- IR : Peaks at ~1650 cm indicate the amidoxime (-NH-O-) group .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 275.3 g/mol for analogs) .
- HPLC : Reverse-phase C18 columns with UV detection ensure purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating the compound’s serotonin-modulating activity reported in vitro?
- Methodology: Use serotonin receptor (5-HT) binding assays with radiolabeled ligands (e.g., -serotonin) in neuronal cell lines. Compare inhibition constants (K) with positive controls (e.g., SSRIs). Follow up with functional assays (cAMP accumulation) to confirm agonism/antagonism .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the electronic properties and regioselectivity of (1Z)-N'-hydroxy-3-methoxypropanimidamide in reactions?
- Methodology: Employ hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate electron density distribution, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites . Basis sets like 6-311++G(d,p) refine accuracy for hydrogen-bonding interactions involving the hydroxyl and methoxy groups . Validate predictions with experimental kinetic data .
Q. What strategies resolve contradictions between computational predictions and experimental observations in the compound’s redox behavior?
- Methodology:
- Iterative Validation : Compare DFT-predicted redox potentials (vs. SHE) with cyclic voltammetry results. Adjust functionals (e.g., include dispersion corrections) if discrepancies exceed 0.2 V .
- Solvent Effects : Use polarizable continuum models (PCM) to account for solvent polarity in simulations .
- Isotopic Labeling : Track reaction intermediates via -labeling in hydroxyl groups to confirm mechanistic pathways .
Q. How can reaction yields be improved in large-scale synthesis while maintaining stereochemical integrity (1Z configuration)?
- Methodology:
- Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation without over-reducing the amidoxime group .
- Microreactor Systems : Enhance mixing and heat transfer to minimize side reactions (e.g., hydrolysis) .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate Z/E isomer ratios .
Q. What advanced pharmacological models are recommended to study the compound’s pharmacokinetics and blood-brain barrier penetration?
- Methodology:
- PAMPA-BBB : Parallel artificial membrane permeability assay predicts BBB penetration using lipid-coated filters .
- CYP450 Inhibition Assays : Identify metabolic stability issues via liver microsome incubations with LC-MS/MS metabolite profiling .
- In Vivo PET Imaging : Use -labeled analogs to track biodistribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
